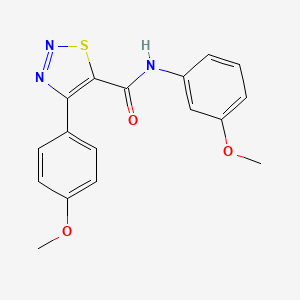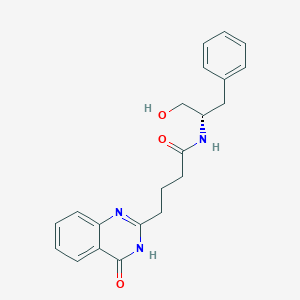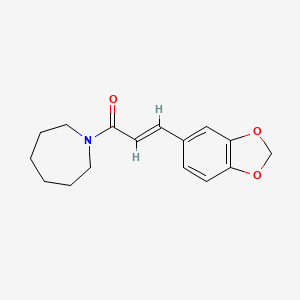![molecular formula C22H23FN2O2 B14937680 N-(2,3-dihydro-1H-inden-5-yl)-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B14937680.png)
N-(2,3-dihydro-1H-inden-5-yl)-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2,3-DIHYDRO-1H-INDEN-5-YL)-1-(4-FLUOROPHENETHYL)-5-OXO-3-PYRROLIDINECARBOXAMIDE” is a complex organic compound that features a combination of indene, fluorophenethyl, and pyrrolidinecarboxamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2,3-DIHYDRO-1H-INDEN-5-YL)-1-(4-FLUOROPHENETHYL)-5-OXO-3-PYRROLIDINECARBOXAMIDE” typically involves multi-step organic reactions. The process may start with the preparation of the indene derivative, followed by the introduction of the fluorophenethyl group, and finally the formation of the pyrrolidinecarboxamide moiety. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperature and pressure.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indene and pyrrolidine moieties.
Reduction: Reduction reactions could be used to modify the functional groups, such as reducing the ketone to an alcohol.
Substitution: The fluorophenethyl group may participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can serve as a building block for more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor modulators.
Medicine
The compound could be investigated for its pharmacological properties, such as anti-inflammatory, analgesic, or anticancer activities.
Industry
In the industrial sector, this compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of “N-(2,3-DIHYDRO-1H-INDEN-5-YL)-1-(4-FLUOROPHENETHYL)-5-OXO-3-PYRROLIDINECARBOXAMIDE” would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-DIHYDRO-1H-INDEN-5-YL)-1-(4-CHLOROPHENETHYL)-5-OXO-3-PYRROLIDINECARBOXAMIDE
- N-(2,3-DIHYDRO-1H-INDEN-5-YL)-1-(4-BROMOPHENETHYL)-5-OXO-3-PYRROLIDINECARBOXAMIDE
Uniqueness
The presence of the fluorophenethyl group in “N-(2,3-DIHYDRO-1H-INDEN-5-YL)-1-(4-FLUOROPHENETHYL)-5-OXO-3-PYRROLIDINECARBOXAMIDE” may impart unique properties such as increased lipophilicity, metabolic stability, and specific binding affinity to biological targets, distinguishing it from its chloro- and bromo- counterparts.
Properties
Molecular Formula |
C22H23FN2O2 |
|---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
N-(2,3-dihydro-1H-inden-5-yl)-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C22H23FN2O2/c23-19-7-4-15(5-8-19)10-11-25-14-18(13-21(25)26)22(27)24-20-9-6-16-2-1-3-17(16)12-20/h4-9,12,18H,1-3,10-11,13-14H2,(H,24,27) |
InChI Key |
OZHCNONMWQNZCR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)NC(=O)C3CC(=O)N(C3)CCC4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,5-dimethoxy-N-(4-{[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]amino}-4-oxobutyl)-1H-indole-2-carboxamide](/img/structure/B14937599.png)
![N-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)phenyl]-2-nitrobenzamide](/img/structure/B14937604.png)


![5-oxo-1-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide](/img/structure/B14937635.png)
![2-(Benzylsulfanyl)-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone](/img/structure/B14937638.png)
![2-{[3-(butyrylamino)benzoyl]amino}-N-(4-methylbenzyl)benzamide](/img/structure/B14937666.png)

![(2E)-N-[3-(dimethylamino)propyl]-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B14937674.png)
![Dimethyl 2-{[(phenylsulfonyl)acetyl]amino}benzene-1,4-dicarboxylate](/img/structure/B14937679.png)

![3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(2-methylpropyl)propanamide](/img/structure/B14937688.png)

![4-{[3-(Acetylamino)phenyl]carbamoyl}phenyl acetate](/img/structure/B14937695.png)
